3-Bromo-5,6-dimethyl-2(1H)-pyridinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-6(8)7(10)9-5(4)2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAHIKKWPLWAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286264 | |
| Record name | 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-70-4 | |
| Record name | 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Transformations and Functionalization Strategies of 3 Bromo 5,6 Dimethyl 2 1h Pyridinone
Nucleophilic Substitution Reactions at the Bromine Position
Direct nucleophilic aromatic substitution (SNAr) at the C3-bromine position of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone is not a commonly reported transformation under classical, non-catalyzed conditions. The 2-pyridinone ring system is relatively electron-rich, which disfavors the addition-elimination mechanism characteristic of SNAr reactions. Such reactions typically require significant activation by potent electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. In contrast to electron-deficient rings like pyridine (B92270), which can undergo nucleophilic substitution such as the Chichibabin reaction, the 2-pyridinone nucleus possesses a higher electron density that impedes direct attack by nucleophiles at the carbon-bromine bond. wikipedia.org Consequently, functionalization at this position is overwhelmingly achieved through transition-metal-catalyzed cross-coupling reactions, which operate via different mechanistic pathways.
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
The bromine atom at the C3 position serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysis is the most powerful and versatile tool for the functionalization of this compound. Methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a diverse range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a highly effective method for forming C(sp2)-C(sp2) bonds. wikipedia.org For substrates like this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position. The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or PdCl2(dppf), in the presence of a base. researchgate.netrsc.org The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as catalyst inhibition by the Lewis basic pyridine nitrogen. nih.gov
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orgyoutube.com This reaction has been successfully applied to various bromo-pyridines and related N-heterocycles. acs.orgnih.gov The transformation is facilitated by catalyst systems composed of a palladium source (e.g., Pd(dba)2) and specialized bulky, electron-rich phosphine (B1218219) ligands, such as SPhos, XPhos, or Josiphos, which promote the key steps of oxidative addition and reductive elimination. wikipedia.orgacs.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. wikipedia.org
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 3-alkynyl-substituted pyridinones by reacting the C3-bromo position with a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts, typically Pd(PPh3)4 or a combination of a Pd(II) salt and a phosphine ligand, along with a copper(I) source like CuI. scirp.orgresearchgate.net An amine base, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), serves both as the base and often as the solvent. scirp.orgresearchgate.net The methodology has been demonstrated to be highly efficient for the coupling of various 3-bromopyridines with a broad scope of terminal alkynes, affording the corresponding 3-alkynylpyridines in good to excellent yields. scirp.org
Copper-Mediated Coupling Reactions
Copper-mediated reactions, such as the Ullmann condensation, represent an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. These reactions are particularly useful for C-N and C-O bond formation. An effective system for the N-arylation of 2-pyridones with aryl halides utilizes a CuI catalyst in conjunction with a diamine ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA), and a base like K2CO3. While specific examples for this compound are less common in the literature compared to palladium-catalyzed routes, the high reactivity observed for the coupling of 3-bromopyridine (B30812) itself suggests that this method is a viable strategy for the N-arylation of the pyridinone substrate.
Electrophilic Aromatic Substitutions on the Pyridinone Ring
The 2-pyridinone ring is sufficiently electron-rich to undergo electrophilic aromatic substitution, although the regioselectivity is governed by the combined directing effects of the existing substituents. The lactam functionality is generally deactivating, while the methyl groups at C5 and C6 are activating and ortho-, para-directing. The bromine at C3 is deactivating but ortho-, para-directing. The most likely position for electrophilic attack is the C4 position, which is ortho to the C5-methyl group and meta to the deactivating bromine and carbonyl group.
Indeed, the nitration of the parent 5,6-dimethyl-2(1H)-pyridinone leads to the formation of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, confirming that electrophilic substitution occurs at the C3 position in the absence of a directing bromine atom. echemi.com In the case of the 3-bromo substrate, further substitution is more challenging. However, related 2-pyridone systems have been shown to undergo bromination with N-bromosuccinimide (NBS) to introduce a bromine atom at an available ring position, demonstrating the feasibility of electrophilic halogenation. acs.org
Alkylation and Acylation Reactions on Nitrogen and Oxygen Atoms
The 2-pyridinone ring exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, rendering it an ambident nucleophile with reactive sites at both the nitrogen and oxygen atoms. researchgate.netacs.org The regioselectivity of alkylation and acylation reactions is highly dependent on the reaction conditions.
Generally, N-alkylation is favored under thermodynamic control, often using polar solvents and alkali metal salts (e.g., with NaH or K2CO3), whereas O-alkylation can be favored by using silver salts or under conditions of kinetic control with hard electrophiles. sciforum.net The choice of base, solvent, and the nature of the electrophile are critical factors. acs.org For instance, Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) often favor N-alkylation. researchgate.net Recent methods have achieved high regioselectivity for N-alkylation using specific mediators like P(NMe2)3 or by conducting the reaction in aqueous micellar systems. acs.orgorganic-chemistry.org Conversely, selective O-alkylation can be achieved using Brønsted acids like triflic acid to catalyze the ring-opening of 2H-azirines. acs.org
Acylation reactions, such as with an acyl chloride or anhydride, predominantly occur on the nitrogen atom. This is analogous to the mechanism of action for 4-dimethylaminopyridine (B28879) (DMAP), a well-known acylation catalyst, where the ring nitrogen acts as the nucleophile to form a highly reactive N-acylpyridinium salt intermediate. researchgate.net
Ring-Opening and Rearrangement Pathways
The heterocyclic ring of 2-pyridones can be susceptible to ring-opening under certain nucleophilic or basic conditions. The course of these reactions is highly dependent on the substrate and the attacking reagent. For instance, reactions of 2-pyrone derivatives with strong nucleophiles like Grignard reagents can lead to a 1,6-addition or, under specific conditions, a formal ring-opening/cross-coupling to yield Z,E-configured dienoic acid amides. nih.gov
In other systems, such as 3-bromo-2-pyrones, treatment with bases can induce complex transformations, leading to a variety of acyclic or rearranged products, including cyclopropane (B1198618) and furan (B31954) derivatives. rsc.org Another reported strategy involves a 1,2-ring opening of a 2-pyrone to generate a dienolate intermediate in situ, which can then participate in annulation reactions to build more complex fused heterocyclic systems. rsc.org These pathways, while less common than direct functionalization, highlight the potential for using the this compound scaffold as a precursor for significant structural remodeling.
Advanced Spectroscopic Methods for the Structural Characterization of 3 Bromo 5,6 Dimethyl 2 1h Pyridinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
For ¹H NMR , the spectrum is expected to show distinct signals for the aromatic proton and the two methyl groups. The single proton on the pyridine (B92270) ring, located at the C4 position, would likely appear as a singlet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts of the two methyl groups at the C5 and C6 positions would be upfield, generally in the range of δ 2.0 to 2.5 ppm. The N-H proton of the pyridinone ring is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are anticipated. The carbonyl carbon (C2) would be the most downfield signal, expected in the range of δ 160-170 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 100-150 ppm), with the carbon bearing the bromine atom (C3) being significantly influenced by the halogen's electronegativity. The methyl carbons would have characteristic upfield shifts, typically between δ 15 and 25 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-5,6-dimethyl-2(1H)-pyridinone
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | 7.0 - 8.0 | Singlet |
| CH₃ (C5) | 2.0 - 2.5 | Singlet |
| CH₃ (C6) | 2.0 - 2.5 | Singlet |
| NH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 170 |
| C3 | 95 - 105 |
| C4 | 130 - 140 |
| C5 | 120 - 130 |
| C6 | 145 - 155 |
| CH₃ (C5) | 15 - 25 |
| CH₃ (C6) | 15 - 25 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. Although a specific experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structure and data from related compounds.
The most prominent absorption band is expected to be the C=O stretching vibration of the pyridinone ring, which typically appears in the region of 1650-1690 cm⁻¹. The N-H stretching vibration should be observable as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring are expected around 2850-3100 cm⁻¹. The C=C and C-N stretching vibrations of the pyridine ring will likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 (broad) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Stretch | 2850 - 2960 |
| C=O | Stretch | 1650 - 1690 |
| C=C / C=N | Stretch | 1400 - 1600 |
| C-Br | Stretch | 500 - 650 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.
For this compound (C₇H₈BrNO), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecular weights calculated with each isotope.
The fragmentation of this compound under electron ionization would likely involve the loss of the bromine atom, leading to a significant peak at [M-Br]⁺. Other common fragmentation pathways could include the loss of a methyl radical ([M-CH₃]⁺) or the loss of carbon monoxide from the pyridinone ring ([M-CO]⁺).
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Interpretation |
| [C₇H₈⁷⁹BrNO]⁺ | 201 | - | Molecular Ion |
| [C₇H₈⁸¹BrNO]⁺ | - | 203 | Molecular Ion Isotope |
| [C₇H₈NO]⁺ | 122 | 122 | Loss of Br |
| [C₆H₅BrNO]⁺ | 186 | 188 | Loss of CH₃ |
| [C₆H₈BrN]⁺ | 173 | 175 | Loss of CO |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum provides information about the electronic structure and conjugation within the molecule.
For this compound, the presence of the conjugated pyridinone system is expected to give rise to characteristic absorption bands in the UV region. Typically, pyridinone derivatives exhibit two main absorption bands corresponding to π → π* and n → π* electronic transitions. The intense π → π* transition is expected to appear at a shorter wavelength, likely in the range of 200-300 nm, while the weaker n → π* transition, involving the non-bonding electrons of the oxygen and nitrogen atoms, would be observed at a longer wavelength, possibly above 300 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents.
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | 200 - 300 |
| n → π | > 300 |
X-ray Diffraction for Solid-State Molecular Architecture
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, thus confirming the molecular structure and providing insights into the crystal packing.
While no specific crystallographic data for this compound has been found, studies on similar brominated pyridinone derivatives have been reported. For instance, the crystal structure of 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one reveals a planar ring system. It is expected that this compound would also adopt a largely planar conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, are likely to play a significant role in the crystal packing. A detailed X-ray diffraction study would be necessary to determine the precise crystallographic parameters for this compound.
Table 6: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 100 |
| Z | 4 |
Theoretical and Computational Investigations of 3 Bromo 5,6 Dimethyl 2 1h Pyridinone and Analogues
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of pyridinone systems. By approximating the electron density of a molecule, DFT can accurately and efficiently calculate various chemical characteristics. These calculations are fundamental to understanding the molecule's behavior. mdpi.com
Optimization of Ground State Geometries
A critical first step in computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For pyridinone derivatives, methods like B3LYP combined with a basis set such as 6-311+G(d,p) or 6-31++G(d,p) are commonly used to perform these optimizations. mdpi.comnih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov These geometric parameters are essential for subsequent calculations of electronic and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.com For pyridinone derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO, thereby providing insight into the molecule's electronic stability and its potential to engage in chemical reactions. mdpi.comresearchgate.net The properties of the HOMO are linked to the molecule's nucleophilicity or basicity, while the LUMO's properties relate to its electrophilicity. youtube.com
Table 1: Illustrative Frontier Orbital Data for a Generic Pyridinone Analogue
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.5 |
Note: Values are representative and vary based on the specific molecule and computational method.
Quantum Chemical Descriptors (Chemical Potential, Hardness, Electrophilicity)
From the HOMO and LUMO energy values, several key quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a more detailed picture of a compound's electronic characteristics. mdpi.com
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness indicates the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η).
These parameters are calculated for pyridinone derivatives to predict their reactivity profiles in various chemical environments. mdpi.com
Table 2: Calculated Quantum Chemical Descriptors for a Pyridinone Analogue
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to electronic change |
| Electrophilicity (ω) | μ² / (2η) | Electron-accepting capability |
Exploration of Tautomeric Equilibria and Stability
Pyridinones, including 3-Bromo-5,6-dimethyl-2(1H)-pyridinone, can exist in different tautomeric forms, most commonly the lactam (keto) and lactim (enol) forms. rsc.orgwayne.edu The 2-pyridone/2-hydroxypyridine (B17775) pair is a classic model system for studying this type of prototropic tautomerism. rsc.org The position of the equilibrium between these forms is crucial as it affects the molecule's physical, chemical, and biological properties. rsc.org
Computational methods, such as DFT at the BHandHLYP/6-311+G(d,p) level, are employed to investigate the relative stabilities of these tautomers in the gas phase and in different solvents. rsc.orgnih.gov These calculations can determine the tautomerization energy, which indicates which form is more stable. wayne.edu For the parent 2-pyridone, the lactam form is generally more stable in condensed phases, while the lactim (2-hydroxypyridine) form can be slightly favored in the gas phase. wayne.edunih.gov The presence of substituents, like the bromo and dimethyl groups in the target compound, can significantly influence the position of this equilibrium through inductive and resonance effects. rsc.org For instance, studies on chloro-substituted 2-pyridones have shown that the position of the halogen atom on the ring systematically alters the lactim/lactam ratio. rsc.org
Prediction of Spectroscopic Properties through Computational Methods
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can assign experimental bands and gain a deeper understanding of the molecule's vibrational and electronic properties. nih.govresearchgate.net
For compounds like this compound, DFT calculations can predict:
Infrared (IR) and Raman Spectra: By calculating harmonic and anharmonic vibrational frequencies, computational models can generate theoretical IR and Raman spectra. mdpi.com These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of new compounds. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.govresearchgate.net This helps in understanding the electronic transitions within the molecule.
The accuracy of these predictions depends heavily on the chosen computational method, basis set, and whether environmental effects, like the solvent, are included in the model. researchgate.net
Analysis of Noncovalent Interactions and Intermolecular Forces
Noncovalent interactions (NCIs) are dominant forces that govern how molecules recognize and assemble with each other in the solid state, forming crystal structures. nih.govyoutube.com These interactions, though weaker than covalent bonds, are critical in crystal engineering and determining the physical properties of a material. nih.gov
In the crystal lattice of this compound and its analogues, several types of NCIs can be present:
Hydrogen Bonding: The N-H and C=O groups of the pyridinone ring are classic hydrogen bond donors and acceptors, respectively. These interactions are often the primary force directing molecular assembly.
Halogen Bonding: The bromine atom can act as a Lewis acid center (a σ-hole), forming an attractive interaction with a Lewis base (such as the oxygen atom of a neighboring molecule). nih.gov
π-π Stacking: The aromatic pyridinone rings can stack on top of each other, leading to stabilizing π-π interactions.
C-H···π Interactions: The C-H bonds of the methyl groups can interact with the π-system of an adjacent ring. nih.gov
Investigation of Nonlinear Optical (NLO) Properties
Computational chemistry provides a powerful framework for investigating the Nonlinear Optical (NLO) properties of organic molecules like this compound. NLO materials are crucial for applications in photonics, optical computing, and data storage. researchgate.net The interaction of these materials with intense light can generate new electromagnetic fields with altered frequencies and phases. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational methods used to predict the NLO response of molecules. researchgate.netfrontiersin.org These calculations can determine key parameters that quantify a molecule's NLO activity, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high value for these parameters, particularly the first-order hyperpolarizability, suggests that a compound may exhibit significant NLO behavior. researchgate.net
The NLO properties of organic molecules are often rooted in intramolecular charge transfer (ICT) between electron donor and acceptor groups within a π-conjugated system. nih.gov Computational analyses such as Mulliken charge analysis and visualization of molecular electrostatic potential can help in understanding the occurrence of ICT. researchgate.net For pyridinone derivatives, the pyridone ring itself can act as part of the conjugated system, while substituents like the bromo group (acceptor) and methyl groups (donors) influence the electronic distribution and thus the NLO response.
Computational studies on various heterocyclic derivatives have shown that specific structural modifications can enhance NLO properties. frontiersin.orgresearchgate.net The introduction of strong electron-donating or electron-withdrawing groups can significantly increase the hyperpolarizability values. frontiersin.org Therefore, computational screening plays a vital role in the rational design of new, highly efficient NLO materials. nih.gov
Table 2: Key Parameters in Computational NLO Investigations This table presents typical parameters calculated in theoretical NLO studies of organic molecules. researchgate.netresearchgate.net
| Parameter | Symbol | Description | Significance for NLO Properties |
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. | A large dipole moment can be indicative of significant charge asymmetry, which is often associated with NLO activity. |
| Linear Polarizability | α | The measure of a molecule's tendency to acquire a dipole moment in the presence of an external electric field. | Higher polarizability suggests that the electron cloud is more easily distorted, a prerequisite for nonlinear effects. |
| First Hyperpolarizability | β | A tensor quantity that describes the second-order NLO response of a molecule. | This is the primary figure of merit for second-order NLO materials. Larger values indicate a stronger NLO response. |
| Second Hyperpolarizability | γ | A tensor quantity that describes the third-order NLO response of a molecule. | Important for third-order NLO phenomena like third-harmonic generation and two-photon absorption. nih.gov |
Mechanistic Studies of Chemical Reactions via Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving pyridinone derivatives. These theoretical studies provide detailed, step-by-step insights into reaction pathways, transition states, and the energetics of chemical transformations that are often difficult to probe experimentally.
Using methods like Density Functional Theory (DFT), researchers can map out the entire potential energy surface of a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. researchgate.net By calculating the Gibbs free energies of these stationary points, a reaction energy profile can be constructed, which reveals the kinetic and thermodynamic feasibility of a proposed mechanism. researchgate.net
For a molecule like this compound, computational modeling could be used to study a variety of reactions, such as nucleophilic substitution, cross-coupling reactions at the bromine site, or reactions involving the amide functionality. For instance, modeling a substitution reaction would involve locating the transition state for the bond-breaking and bond-forming steps and calculating the activation energy barrier.
Computational studies also provide valuable information on bond dissociation enthalpies (BDEs). Ab initio computational studies on related pyridine (B92270) N-oxides have been used to calculate N-O bond dissociation enthalpies, providing insights into their stability and reactivity in oxidation reactions. nih.govresearchgate.net Such calculations can resolve discrepancies with experimental data and offer a deeper understanding of bonding and resonance stabilization within heterocyclic rings. researchgate.net The "extra" resonance stabilization in pyridine N-oxide relative to pyridine, for example, is consistent with a calculated increase in its N-O bond dissociation energy. researchgate.net This type of analysis could be applied to understand the stability and reactivity of bonds within the this compound structure.
Strategic Applications of 3 Bromo 5,6 Dimethyl 2 1h Pyridinone As a Versatile Synthetic Scaffold
Building Block for the Synthesis of Diverse Heterocyclic Systems
The structural features of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone make it an ideal starting point for the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity allows for its incorporation into larger, more complex systems, particularly fused heterocyclic architectures that are of significant interest in medicinal chemistry and material science.
Precursors for Fused Pyridinone Architectures
This compound and related bromo-pyridinone derivatives are pivotal precursors for constructing fused heterocyclic systems, such as furopyridines. The furo[2,3-b]pyridine (B1315467) core, an isostere of the 7-azaindole (B17877) scaffold, has gained considerable attention as a hinge-binding template in the design of kinase inhibitors. nih.govchemrxiv.org
The synthesis of these fused systems often leverages the reactivity of the bromine atom. A common strategy involves a palladium-catalyzed Sonogashira coupling reaction between a 3-bromo-2(1H)-pyridinone and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting 3-alkynyl-2(1H)-pyridinone intermediate can then undergo heteroannulation to form the fused furan (B31954) ring. researchgate.net This methodology provides a concise and efficient route to functionalized furo[2,3-b]pyridines, where the substituents on the starting pyridinone, such as the dimethyl groups in the title compound, can be used to fine-tune the properties of the final product. A comprehensive review highlights the various synthetic strategies developed for accessing the furo[2,3-b]pyridine scaffold, underscoring its importance. researchgate.net Other related fused systems, like furo[2,3-b]pyrroles, can also be synthesized from appropriate precursors, demonstrating the versatility of these synthetic strategies. mdpi.com
| Fused Pyridinone System | Synthetic Strategy | Precursor Example |
| Furo[2,3-b]pyridines | SNAr followed by intramolecular cyclization | Ethyl 2,5-dichloronicotinate nih.govchemrxiv.org |
| Furo[2,3-b]pyridin-4(7H)-ones | Acid-promoted 5-endo-heteroannulation | N-Alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-one researchgate.net |
| Alkynylpyridines | Sonogashira cross-coupling | 3,5-dibromo-2,6-dichloropyridine nih.gov |
Intermediates in the Preparation of Complex Polycyclic Nitrogen Heterocycles
Beyond simple fused systems, this compound serves as an intermediate in the synthesis of more complex polycyclic nitrogen heterocycles. A prominent example is the imidazo[4,5-b]pyridine scaffold, a core structure found in numerous biologically active compounds. nih.govscispace.comnih.gov
The synthesis of these molecules often begins with a bromo-substituted pyridine (B92270) precursor. For instance, 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can be readily prepared and subsequently functionalized, for example, through alkylation, to create more elaborate structures. nih.gov The general synthesis of 6-bromo-substituted imidazo[4,5-b]pyridines frequently utilizes 5-bromopyridine-2,3-diamine as a key starting material, which is condensed with various aldehydes. scispace.comeurjchem.com The bromo-pyridinone scaffold can be chemically transformed into such diamine intermediates, positioning it as a crucial upstream precursor. The bromine atom not only directs the initial cyclization but also remains as a reactive site for further diversification of the polycyclic system. This approach has been used to generate libraries of imidazo[4,5-b]pyridine derivatives for screening purposes. mdpi.com Another class of complex heterocycles, N-substituted dihydrodipyridopyrazines, has been synthesized from 3-bromo-2-[(N-substituted)amino]pyridines, further illustrating the utility of bromo-pyridines in building intricate nitrogen-containing polycycles. researchgate.net
| Polycyclic System | Key Precursor | Biological Relevance |
| Imidazo[4,5-b]pyridines | 5-Bromopyridine-2,3-diamine scispace.comeurjchem.com | Anticancer, Antimicrobial scispace.comeurjchem.commdpi.com |
| Dihydrodipyridopyrazines | 3-Bromo-2-[(N-substituted)amino]pyridine researchgate.net | Scaffolds for medicinal chemistry |
| 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one nih.gov | Intermediates for pharmacologically active molecules |
Utility in the Construction of Functionalized Organic Molecules for Material Science Research
The pyridinone scaffold is increasingly being explored for applications in material science, particularly in the development of organic materials with tailored electronic and optical properties. The ability to systematically modify the pyridinone core through reactions at sites like the bromine atom in this compound is critical for this purpose.
The synthesis of highly conjugated π-systems is a key area of interest. Bromo-substituted heterocycles are ideal starting points for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyne units and extend conjugation. wikipedia.orglibretexts.org These extended π-systems are fundamental to the properties of organic electronic materials. While direct applications of this compound in materials are still emerging, related heterocyclic structures are being incorporated into advanced materials like Organic Light-Emitting Diodes (OLEDs). mdpi.com For example, three-coordinated organoboron compounds and iridium(III) complexes, which are used as emitters in OLEDs, are often built upon functionalized heterocyclic ligands. mdpi.comrsc.org The pyridinone scaffold offers a robust platform for creating novel ligands, where the substituents can be varied to tune the emission color, quantum efficiency, and stability of the final OLED device.
Role in the Generation of Compound Libraries for Chemical Biology Investigations
In chemical biology and drug discovery, the generation of compound libraries containing structurally diverse molecules is essential for identifying new bioactive agents. The pyridinone core is considered a "privileged structure," as it is a versatile scaffold that can be readily derivatized to produce a wide range of molecules with diverse biological activities. frontiersin.orgnih.gov
This compound is an excellent starting material for library synthesis due to the reactivity of its bromine atom. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allow for the introduction of a vast array of chemical groups at the 3-position. nih.govnih.govresearchgate.net This enables the rapid and systematic creation of analogues for structure-activity relationship (SAR) studies. For example, researchers have synthesized libraries of imidazo[4,5-b]pyridines and evaluated them for anticancer and antimicrobial activities. scispace.comeurjchem.commdpi.com This process often starts from a common bromo-pyridine intermediate, which is diversified to explore the chemical space around the core scaffold. The pyridinone ring itself offers additional sites for modification, further expanding the diversity of the resulting library. nih.gov
Application in Target-Oriented Synthesis of Advanced Organic Structures
Target-oriented synthesis involves the strategic construction of a specific, often complex, molecule to interact with a particular biological target. The 3-bromo-pyridinone scaffold has proven to be a valuable tool in the synthesis of several important classes of biologically active molecules.
One notable application is in the synthesis of kinase inhibitors. The furo[2,3-b]pyridine core, accessible from bromo-pyridinone precursors, serves as a bioisosteric replacement for other hinge-binding motifs in kinase inhibitors, offering a strategy to improve selectivity and potency. nih.govchemrxiv.org The synthesis is designed to install specific functional groups on the furo[2,3-b]pyridine core that interact with the ATP-binding site of the target kinase.
Furthermore, 3-bromo-2-hydroxypyridine, a closely related compound, is a key intermediate in the synthesis of pyrazolopyridines, which have been identified as modulators of γ-secretase, an enzyme implicated in Alzheimer's disease. echemi.com The pyridinone scaffold is also found in inhibitors of other important drug targets, such as the influenza virus PA endonuclease, where it acts as a metal-chelating pharmacophore. frontiersin.org In these syntheses, the bromo-pyridinone is not just a passive scaffold but an active participant, with its functional groups guiding the synthetic route and contributing to the final biological activity of the advanced organic structure.
Perspectives and Emerging Research Directions in 3 Bromo 5,6 Dimethyl 2 1h Pyridinone Chemistry
Innovations in Sustainable and Green Chemical Synthesis
The paradigm of chemical synthesis is progressively shifting towards more environmentally benign methodologies, and the production of pyridinone derivatives is no exception. nih.gov Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Consequently, the development of sustainable and green alternatives for the synthesis of compounds like 3-Bromo-5,6-dimethyl-2(1H)-pyridinone is a critical area of focus.
Recent advancements in green chemistry are being increasingly applied to the synthesis of pyridine (B92270) and pyridinone frameworks. nih.gov These approaches prioritize the use of eco-friendly reagents, renewable feedstocks, and energy-efficient reaction conditions. ijarsct.co.in Key strategies include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and energy consumption in the synthesis of pyridine derivatives. ijarsct.co.innih.gov The use of microwave irradiation can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov
Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using greener alternatives like water or deep eutectic solvents, minimizes the environmental impact associated with volatile organic compounds. rasayanjournal.co.inijarsct.co.in
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to constructing complex molecules like pyridinones in a single step from three or more starting materials. rasayanjournal.co.inmdpi.com This strategy reduces the number of synthetic steps, minimizes waste, and simplifies purification processes. rasayanjournal.co.in
Biocatalysis: The use of enzymes as catalysts in organic synthesis is gaining traction due to their high selectivity and ability to operate under mild reaction conditions. ijarsct.co.in Exploring enzymatic routes to pyridinone precursors could offer a more sustainable manufacturing process. ijarsct.co.in
| Green Synthesis Approach | Key Advantages | Relevance to Pyridinone Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often higher yields. nih.gov | Applicable to various steps in pyridinone ring formation and functionalization. |
| Solvent-Free Reactions | Minimizes use of hazardous organic solvents, simplifies product isolation. rasayanjournal.co.in | Can be employed in condensation and cyclization reactions leading to the pyridinone core. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste generation. rasayanjournal.co.inmdpi.com | Enables the rapid construction of highly functionalized pyridinone libraries. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in | Potential for enantioselective synthesis of chiral pyridinone derivatives. |
Development of Novel Catalytic Approaches for Derivatization
The bromine atom at the 3-position of this compound serves as a versatile handle for a wide array of chemical transformations, particularly cross-coupling reactions. The development of novel catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of these derivatization reactions.
Transition metal catalysts, especially those based on palladium, play a crucial role in the functionalization of pyridines. ijarsct.co.in Research is focused on designing more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. Innovations in this area include:
Ligand Design: The development of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has led to significant improvements in the performance of palladium catalysts for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Iron Catalysis: As a more abundant and less toxic alternative to precious metals, iron-based catalysts are being explored for the synthesis of substituted pyridines. rsc.org Iron-catalyzed cyclization reactions have shown promise for the green synthesis of symmetrical pyridine derivatives. rsc.org
Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, offering a powerful tool for the dearomatization and functionalization of pyridines under mild conditions. acs.orgnih.gov
The application of these novel catalytic methods to this compound allows for the introduction of a diverse range of substituents at the C3-position, paving the way for the synthesis of novel compounds with potentially interesting biological activities or material properties.
Integration of Advanced Computational Techniques in Synthetic Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational techniques are being leveraged to streamline the design and synthesis of new derivatives. nih.gov
Density Functional Theory (DFT) calculations, for instance, can be used to predict the reactivity of different sites on the pyridinone ring, guiding the selection of appropriate reaction conditions for selective functionalization. nih.govekb.eg DFT can also be employed to elucidate reaction mechanisms and predict the stereochemical outcome of reactions. doi.org
Furthermore, computational modeling is instrumental in designing molecules with specific properties. By simulating the interaction of pyridinone derivatives with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity. nih.govmdpi.com This in silico screening approach significantly reduces the time and resources required for the discovery of new drug candidates. nih.gov
| Computational Technique | Application in Pyridinone Chemistry | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms, calculating spectroscopic properties. nih.govekb.eg | Optimization of reaction conditions and rational design of synthetic routes. |
| Molecular Docking | Simulating the binding of pyridinone derivatives to biological targets. mdpi.com | Prioritization of compounds for synthesis and biological evaluation. |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and stability of pyridinone-based molecules. researchgate.net | Understanding structure-activity relationships and designing more potent inhibitors. |
Exploration of New Reactivity Modes and Transformations
While the C-Br bond at the 3-position is the most commonly exploited reactive site in this compound, ongoing research is focused on uncovering new reactivity modes and transformations of the pyridinone ring itself. The electron-deficient nature of the pyridinone core, particularly when activated by electron-withdrawing groups, opens up possibilities for a range of nucleophilic addition and cycloaddition reactions. mdpi.com
Recent studies have highlighted the potential for dearomatization reactions of pyridines, which can lead to the formation of highly functionalized, three-dimensional piperidine and dihydropyridine structures. acs.orgnih.gov These transformations are of significant interest as they provide access to novel chemical space for drug discovery.
Furthermore, the pyridinone ring can participate in various ring transformation reactions, allowing for its conversion into other heterocyclic systems. researchgate.net These reactions provide a powerful strategy for the synthesis of diverse molecular scaffolds from a common pyridinone precursor. The exploration of these less conventional reactivity patterns of this compound is expected to yield a wealth of new chemical entities with unique structural and functional properties.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5,6-dimethyl-2(1H)-pyridinone, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization reactions using tert-butoxybis(dimethylamino)methane and ammonium acetate under reflux conditions in dioxane, achieving yields up to 86% . Key factors include temperature control (95°C), solvent choice (e.g., dimethylformamide for polar intermediates), and stoichiometric ratios of brominated precursors. Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to isolate the product .
Q. How can structural analogs of this compound be designed to study substituent effects?
Structural analogs can be generated by varying substituent positions (e.g., 3,5-dimethyl or 6-methyl derivatives) or replacing bromine with other halogens. For example, methyl groups at the 3rd and 6th positions enhance steric effects, altering reactivity in nucleophilic substitutions . Computational tools like DFT can predict electronic impacts of substitutions, guiding synthetic prioritization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR identify methyl and bromine environments (e.g., deshielded protons near bromine at δ 7.2–7.5 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 230.98 for CHBrNO).
- XRD : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How do electronic and steric effects of the bromine and methyl groups influence regioselectivity in cross-coupling reactions?
The bromine atom acts as a directing group in Suzuki-Miyaura couplings, favoring reactions at the 3-position due to electron-withdrawing effects. Methyl groups at the 5th and 6th positions sterically hinder ortho positions, shifting reactivity to para sites. Kinetic studies using -labeling and in-situ IR can track intermediate formation .
Q. What strategies resolve contradictions in reported biological activities of pyridinone derivatives?
Discrepancies often arise from assay conditions (e.g., pH-dependent tautomerism affecting binding). To address this:
- Perform dose-response curves across multiple cell lines.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities under controlled buffer conditions.
- Compare in silico docking results (e.g., AutoDock Vina) with experimental IC values to validate targets .
Q. How can computational methods predict the metabolic stability of this compound derivatives?
- ADMET Prediction : Tools like SwissADME estimate bioavailability and cytochrome P450 interactions.
- MD Simulations : Reveal conformational stability in aqueous environments, highlighting susceptibility to hydrolysis at the pyridinone ring.
- Metabolite Identification : LC-MS/MS with isotopic labeling tracks demethylation or debromination pathways .
Q. What mechanistic insights explain the compound’s reactivity in photoredox catalysis?
The bromine atom serves as a radical initiator under blue-light irradiation, generating aryl radicals for C–H functionalization. Transient absorption spectroscopy can capture excited-state dynamics, while EPR confirms radical intermediates. Solvent polarity (e.g., acetonitrile vs. DMSO) modulates reaction rates .
Q. How do methyl substituents impact the compound’s supramolecular assembly in material science applications?
Methyl groups induce π-π stacking distortions, reducing crystallinity but enhancing solubility in nonpolar solvents. SAXS and WAXS analyses quantify lattice parameters, while DSC measures phase transitions. Comparative studies with des-methyl analogs reveal trade-offs between mechanical strength and processability .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate experimental results with orthogonal techniques (e.g., NMR kinetics + computational modeling).
- Safety Protocols : Handle brominated intermediates in fume hoods with PPE; refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
